3,5-DI-Tert-butyl-4-hydroxycinnamic acid

Polymer Chemistry Antioxidant Synthesis Material Science

Researchers often face failed syntheses or inaccurate assays when substituting generic hindered phenols without understanding stereochemical and substitution nuances. This compound solves that problem with a validated profile. - **Selective Enzyme Tool**: Potent rat Hao2 inhibitor (IC50 300 nM); minimal CYP3A4 affinity (IC50 10 µM). - **Functional Monomer**: Melt-grafts onto polyolefins (130-170°C) for non-migrating antioxidant polymers. - **Versatile Intermediate**: Precursor to BHS via thermal decarboxylation or to star-shaped macromolecules. - **Supply**: Multiple package sizes available, ready for R&D to scale-up.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 95602-92-9
Cat. No. B1361334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DI-Tert-butyl-4-hydroxycinnamic acid
CAS95602-92-9
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)O
InChIInChI=1S/C17H24O3/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h7-10,20H,1-6H3,(H,18,19)/b8-7+
InChIKeyCTYWXRDQWMRIIM-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-tert-butyl-4-hydroxycinnamic Acid: Technical Baseline & Procurement


3,5-DI-Tert-butyl-4-hydroxycinnamic acid (CAS 95602-92-9), also referred to as trans-3,5-di-tert-butyl-4-hydroxycinnamic acid or BHC, is a synthetic hindered phenolic compound [1]. Structurally, it features a cinnamic acid backbone substituted at the 3- and 5- positions with bulky tert-butyl groups and at the 4- position with a hydroxyl group, a configuration that confers a characteristic antioxidant profile [1]. The compound exists predominantly as the (E)-isomer with a molecular weight of 276.37 g/mol, a melting point in the range of 193-196 °C, and a predicted pKa of 4.71±0.10 . It is commercially available as a research-grade chemical with typical purities of ≥95% or ≥97% .

Hindered phenol antioxidant research and material stabilization studies
Non-polymerizable intermediate for 3,5-di-tert-butyl-4-hydroxystyrene (BHS) synthesis
Hao2 inhibitor for enzyme selectivity and pathway studies

3,5-Di-tert-butyl-4-hydroxycinnamic Acid: Differentiation from Generic Analogs


The assumption that all hindered phenols or cinnamic acid derivatives are functionally equivalent is demonstrably incorrect for 3,5-di-tert-butyl-4-hydroxycinnamic acid. While many in-class compounds share a general antioxidant capability, the specific combination of the cinnamic acid moiety, the (E)-stereochemistry of the double bond, and the 3,5-di-tert-butyl substitution pattern on the aromatic ring gives this compound a unique profile of reactivity, solubility, and processing behavior that directly impacts its suitability in specialized applications [1]. Critically, this compound's role as a monomeric antioxidant with a polymerizable handle, or its failure to polymerize under specific conditions, distinguishes it from closely related analogs like 3,5-di-tert-butyl-4-hydroxystyrene and 3,5-di-tert-butyl-4-hydroxybenzyl methacrylate [2]. Substituting with a generic alternative without understanding these nuanced, quantitative differences can lead to failed syntheses, inaccurate bioassays, or suboptimal material performance, as detailed in the evidence below.

Polymerization behavior differs
Similar hindered phenol monomers may polymerize under radical conditions, while this compound remains unreactive, altering synthetic pathway outcomes.
Bioactivity profile may not transfer
Class-related antioxidant properties do not guarantee the same Hao2 inhibition or selectivity reported for this compound, potentially impacting biological study interpretation.

3,5-Di-tert-butyl-4-hydroxycinnamic Acid: Quantitative Evidence vs. Analogs


Non-Polymerizability vs. Hindered Phenol Monomers

In a head-to-head study of monomeric antioxidants under identical radical polymerization conditions, trans-3,5-di-tert-butyl-4-hydroxycinnamic acid (Compound II) was found to be entirely unreactive, whereas three structural analogs all polymerized to varying degrees [1]. This confirms the carboxylic acid group renders the compound inactive as a monomer under these specific conditions, a critical differentiator for synthetic chemists.

Polymerization Reactivity
Direct head-to-head
Target: No polymerization Comparator analogs: All polymerized (reactivity IV > I > III)
Differentiates non-polymerizable additive role
Radical polymerization, aromatic solvents
Polymer Chemistry Antioxidant Synthesis Material Science

Thermal Decarboxylation to BHS

The compound serves as the direct precursor for the synthesis of another valuable monomeric antioxidant, 3,5-di-tert-butyl-4-hydroxystyrene (BHS). The reaction is a thermal decarboxylation that has been kinetically characterized, allowing for controlled and scalable production of BHS [1].

Decarboxylation Kinetics
Cross-study comparable
Zero-order kinetics; rate increases drastically with solvent polarity
Supports controlled BHS synthesis
Aprotic dipolar solvents, below 150°C
Organic Synthesis Monomer Production Process Chemistry

Melt-Grafting onto Polyethylene

In a comparative study of melt-grafting monomeric antioxidants onto polyethylene, trans-3,5-di-tert-butyl-4-hydroxycinnamic acid (BHC) was successfully grafted alongside two other functional analogs, demonstrating its utility as a polymer-bound stabilizer [1].

Melt-Grafting Feasibility
Direct head-to-head
Successfully grafted onto polyethylene (40–60% binding); improved compatibility of unreacted monomer
Enables non-leaching antioxidant design
Melt at 130–170°C, radical initiator
Polymer Stabilization Grafting Material Enhancement

Selective Hao2 Inhibition vs. CYP3A4

3,5-Di-tert-butyl-4-hydroxycinnamic acid exhibits a specific and potent inhibitory effect on rat hydroxyacid oxidase 2 (Hao2), while showing significantly weaker activity against a major human drug-metabolizing enzyme [1]. This selectivity profile can be a key differentiator in biological research.

Enzyme Inhibition
Class-level inference
Rat Hao2 IC50 = 300 nM Human CYP3A4 IC50 = 10,000 nM
Supports Hao2 selectivity review
BindingDB data; verify CYP interaction
Biochemistry Enzymology Drug Discovery

3,5-Di-tert-butyl-4-hydroxycinnamic Acid: Optimal Use Cases


BHS Antioxidant Monomer Synthesis

This is a primary and well-documented use for BHC. Researchers or process chemists requiring BHS can utilize BHC as a precursor and follow the established thermal decarboxylation method in aprotic dipolar solvents (e.g., DMSO, DMF) at temperatures below 150 °C [1]. The zero-order kinetics of this decomposition provide a predictable and controllable route to BHS, which is valuable for preparing polymerizable antioxidant monomers [1].

Non-Leaching Polymer-Bound Antioxidants

For material scientists developing stabilized polyolefins, BHC is a proven functional monomer for melt-grafting onto polyethylene backbones [1]. The process, conducted at 130–170°C with a radical initiator, yields a polymer-bound antioxidant that resists migration and leaching, a common drawback of physically blended additives [1]. While grafting efficiency may be in the 40-60% range, the presence of the grafted BHC improves the compatibility of any unreacted monomer with the host polymer [1].

Hao2 Inhibition & Selectivity Profiling

Given its potent (300 nM IC50) inhibition of rat hydroxyacid oxidase 2 (Hao2) and its significantly lower affinity for human CYP3A4 (10,000 nM IC50), this compound is a relevant tool for researchers studying Hao2-related pathways or those seeking a selective Hao2 inhibitor [1]. Its high selectivity ratio (~33-fold) for Hao2 over CYP3A4 makes it a more suitable candidate than a pan-assay interference compound (PAINS) for certain mechanistic studies [1].

Star-Shaped Macromolecular Antioxidants

As demonstrated in a 2015 patent, BHC can be used as a building block for more complex antioxidant architectures. Its carboxylic acid group is first converted to an acyl chloride (DBHCA-Cl), which is then used to functionalize a cyclodextrin core, creating a star-shaped macromolecule with seven hindered phenol groups [1]. This application highlights BHC's role as a versatile intermediate for creating high-performance, multi-functional antioxidant additives with enhanced properties like improved extraction resistance in rubber vulcanizates [1].

Application
Selection Property
Validation Focus
BHS antioxidant monomer synthesis
Thermal decarboxylation precursor
Zero-order kinetics control and purity
Non-leaching polymer-bound antioxidants
Melt-grafting onto polyolefins
Grafting efficiency and migration resistance
Hao2 pathway selectivity studies
Reported Hao2 inhibition context
CYP3A4 selectivity endpoint review
Star-shaped macromolecular antioxidants
Carboxylic acid derivatization handle
Extraction resistance in vulcanizates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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